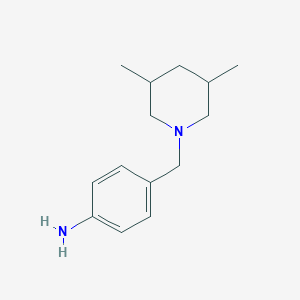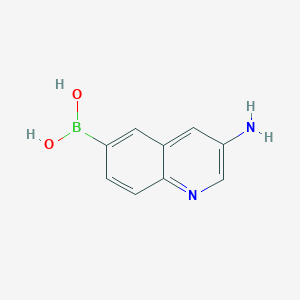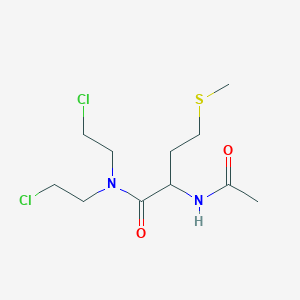
2-acetamido-N,N-bis(2-chloroethyl)-4-methylsulfanylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes functional groups like acetylamino, bis(2-chloroethyl), and methylthio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- typically involves multiple steps, including the introduction of the acetylamino group, the bis(2-chloroethyl) group, and the methylthio group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, solvents like ethanol or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules like proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways and mechanisms.
Medicine
In medicine, BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- is investigated for its potential therapeutic properties. It may act as an anticancer agent, antimicrobial agent, or enzyme inhibitor, depending on its interactions with specific biological targets.
Industry
In industrial applications, this compound is used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for enhancing the performance and durability of various industrial products.
Mechanism of Action
The mechanism of action of BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with DNA or proteins. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)-
- BUTANAMIDE,2-(AMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)-
- BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(ETHYLTHIO)-
Uniqueness
The uniqueness of BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
3183-33-3 |
|---|---|
Molecular Formula |
C11H20Cl2N2O2S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-acetamido-N,N-bis(2-chloroethyl)-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C11H20Cl2N2O2S/c1-9(16)14-10(3-8-18-2)11(17)15(6-4-12)7-5-13/h10H,3-8H2,1-2H3,(H,14,16) |
InChI Key |
ARQGMTIGMDIVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
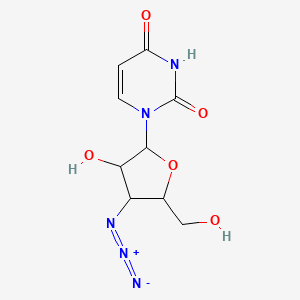

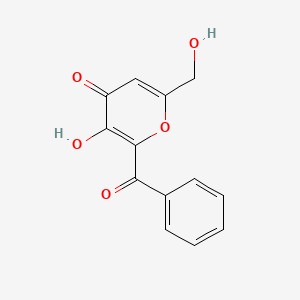
![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)


![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)
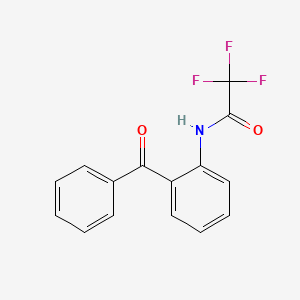
![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
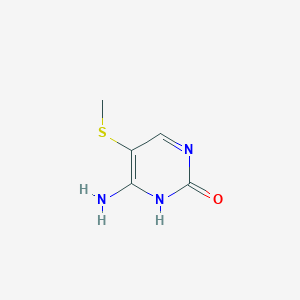
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)
